molecular formula C20H25NO B1392138 2-(4-Heptylbenzoyl)-3-methylpyridine CAS No. 1187164-32-4

2-(4-Heptylbenzoyl)-3-methylpyridine

Cat. No. B1392138
M. Wt: 295.4 g/mol
InChI Key: KOSXLXVLKCMHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Heptylbenzoyl)-3-methylpyridine” can be inferred from its name. It likely contains a pyridine ring with a methyl group at the 3-position and a heptylbenzoyl group at the 2-position. The exact structure would need to be confirmed through spectroscopic analysis .

Scientific Research Applications

Supramolecular Assembly

Research demonstrates the potential of pyridine derivatives in forming supramolecular assemblies. A study by Khalib et al. (2014) explored the hydrogen-bonded supramolecular association in organic acid-base salts using 2-amino-4-methylpyridine. This study showed that these compounds adopt extensive hydrogen bonds and other noncovalent interactions, indicating the potential of similar pyridine derivatives in forming complex structures (Khalib et al., 2014).

Catalytic Applications

Egorova and Prins (2006) studied the role of 2-methylpyridine in inhibiting the hydrogenation pathway in hydrodesulfurization over various catalysts. Their findings highlight the impact of pyridine derivatives on catalytic processes, suggesting similar roles for 2-(4-Heptylbenzoyl)-3-methylpyridine in catalysis (Egorova & Prins, 2006).

Molecular Structure Analysis

Thanigaimani et al. (2015) conducted a study on the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine, emphasizing the importance of pyridine derivatives in understanding molecular interactions and crystallography (Thanigaimani et al., 2015).

Phase Transition Studies

Schmidt et al. (1999) investigated polymorphism and phase transitions in 2-(2,4-dinitrobenzyl)-3-methylpyridine, providing insights into the behavior of pyridine derivatives under different temperature conditions, which could be relevant for 2-(4-Heptylbenzoyl)-3-methylpyridine (Schmidt et al., 1999).

properties

IUPAC Name

(4-heptylphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-4-5-6-7-10-17-11-13-18(14-12-17)20(22)19-16(2)9-8-15-21-19/h8-9,11-15H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSXLXVLKCMHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Heptylbenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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